3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanamide
Overview
Description
Trifluoromethylated compounds are important in the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
Trifluoromethylated 3-(Pyrazol-1-yl)propanamide (PPA) ligands were synthesized by Aza-Michael addition of the specific pyrazole derivatives to acrylamide .Molecular Structure Analysis
The molecular structure of similar compounds shows that the trifluoromethyl group is pyramidal with a large inversion barrier .Chemical Reactions Analysis
Cycloaddition reactions of 3,3,3-trifluoropropene derivatives containing an alkoxycarbonyl, sulfonyl, sulfoximine, or sulfamide substituent in position 1 with ethyl isocyanoacetate proceed with the formation of 3-(trifluoromethyl)-2,3-dihydro-1H-pyrroles .Physical and Chemical Properties Analysis
Trifluoromethylpyridine (TFMP) and its intermediates are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Synthesis and Structural Analysis
- Research has been conducted on the synthesis and characterization of derivatives related to pyrazolylpropanamide ligands, demonstrating their utility in forming complexes with palladium(II) chloride. These complexes have been analyzed for their supramolecular structures, highlighting the compound's role in facilitating diverse molecular architectures (Palombo et al., 2019).
Antimicrobial and Anticancer Properties
- A study on celecoxib derivatives, incorporating the trifluoromethyl pyrazole structure, revealed potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These findings suggest that such compounds could be developed into therapeutic agents, underscoring the chemical's versatility in medical research (Küçükgüzel et al., 2013).
Pain Management
- Another study focused on the synthesis of 3(5)-(trifluoromethyl)pyrazolylbenzenesulfonamides and evaluated their effects on a pathological pain model in mice. Results indicated certain compounds exhibited anti-hyperalgesic and anti-edematogenic effects, comparable to Celecoxib, a known pain management drug. This research highlights the compound's potential in developing new pain relief medications (Lobo et al., 2015).
Antitubercular Agents
- A library of novel 3-trifluoromethyl pyrazolo-1,2,3-triazole hybrids was synthesized and evaluated for in vitro antimycobacterial activity against Mycobacterium smegmatis. The study identified promising lead compounds with significant antimycobacterial activity, suggesting the potential of trifluoromethyl pyrazole derivatives as antitubercular agents (Emmadi et al., 2015).
Molecular Docking and Antitumor Evaluation
- Substituted 2-benzylidenebutane-1,3-dione, 2-hydrazonobutane-1,3-dione, and trifluoromethyl-1H-pyrazole analogs were synthesized and their antitumor activity was evaluated. Molecular docking studies were conducted to understand the interaction between these compounds and target proteins, demonstrating their potential in cancer treatment (Al-Suwaidan et al., 2015).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various receptors and enzymes, influencing their function .
Mode of Action
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . It’s likely that the compound interacts with its targets, causing changes in their function or activity.
Biochemical Pathways
The trifluoromethyl group is known to play a significant role in various biochemical processes .
Result of Action
Compounds with similar structures have been shown to have various effects at the molecular and cellular level .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[5-(trifluoromethyl)-1H-pyrazol-4-yl]propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3O/c8-7(9,10)6-4(3-12-13-6)1-2-5(11)14/h3H,1-2H2,(H2,11,14)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKXRSHPNMHZFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1CCC(=O)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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